molecular formula C8H15NS B13338675 N-cyclopropylthian-3-amine

N-cyclopropylthian-3-amine

Cat. No.: B13338675
M. Wt: 157.28 g/mol
InChI Key: VWEOMLYDUOPTRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclopropylthian-3-amine (CAS 1343588-09-9) is a chemical compound with the molecular formula C8H15NS and a molecular weight of 157.28 g/mol . This amine features a cyclopropyl group bonded to the nitrogen of a thiane (thian) ring, a structure that makes it a valuable building block in medicinal chemistry and organic synthesis. The cyclopropylamine moiety is a privileged structure in drug discovery, known for its ability to modulate the physicochemical properties of a molecule and its metabolic stability . Compounds containing this functional group are frequently explored as inhibitors for various enzymes, such as monoamine oxidases (MAOs) and semicarbazide-sensitive amine oxidases (SSAOs) . Furthermore, cyclopropylamine derivatives have been successfully employed in advanced synthetic methodologies, including asymmetric [3+2] photocycloadditions with olefins to construct complex, enantioenriched cyclopentylamine frameworks, which are core structures in numerous bioactive molecules and chiral catalysts . The integration of the sulfur-containing thiane ring further expands the utility of this compound, offering a versatile synthon for the development of novel chemical entities in pharmaceutical and materials science research. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NS

Molecular Weight

157.28 g/mol

IUPAC Name

N-cyclopropylthian-3-amine

InChI

InChI=1S/C8H15NS/c1-2-8(6-10-5-1)9-7-3-4-7/h7-9H,1-6H2

InChI Key

VWEOMLYDUOPTRH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CSC1)NC2CC2

Origin of Product

United States

Significance of Amines and Heterocyclic Systems in Chemical Research

The prevalence of amines and heterocyclic structures in approved drugs underscores their significance in the field of medicinal chemistry. numberanalytics.comnih.gov Amines are integral to a wide array of pharmaceuticals, including analgesics, anesthetics, and antihistamines. vedantu.com Their basic nature allows for the formation of salts, which can improve the solubility and bioavailability of drug candidates. drughunter.com The structural classification of amines as primary, secondary, or tertiary influences their reactivity and potential applications. vedantu.com

Heterocyclic compounds are another cornerstone of drug discovery, with a vast number of pharmaceuticals incorporating these ring systems. numberanalytics.comijprajournal.com The diversity in ring size, type, and number of heteroatoms allows for the fine-tuning of a molecule's electronic and steric properties to achieve desired biological activity. rroij.com Nitrogen-containing heterocycles are particularly common in drug molecules due to their ability to engage in various non-covalent interactions with biological macromolecules. rroij.comijsrtjournal.com The synthesis of diverse heterocyclic scaffolds is a major focus of organic chemistry, with methods like reductive amination and the Gabriel synthesis being key techniques for introducing amine functionalities. youtube.com

Overview of N Cyclopropylthian 3 Amine in Current Chemical Literature

Established Strategies for Amine Synthesis

The creation of amine functional groups is a cornerstone of organic chemistry, with a variety of reliable methods at the disposal of synthetic chemists. These strategies can be broadly categorized into several key approaches.

Reductive amination, also known as reductive alkylation, is a highly efficient method for preparing primary, secondary, and tertiary amines from carbonyl compounds. wikipedia.orglibretexts.org The process involves two main stages: the initial reaction of an aldehyde or ketone with an amine to form an imine (from a primary amine) or an enamine (from a secondary amine), followed by the reduction of this intermediate to the corresponding amine. libretexts.orgchemistrysteps.com

This one-pot conversion is valued in organic synthesis for its ability to avoid the over-alkylation often seen with alkyl halides. stackexchange.com The reaction is typically carried out in the presence of a selective reducing agent that reduces the protonated imine intermediate faster than it reduces the initial carbonyl compound. jove.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). chemistrysteps.comstackexchange.comjove.com The Borch reaction specifically refers to the use of sodium cyanoborohydride under mildly acidic conditions. jove.com The versatility of this method allows for the synthesis of a wide array of amines, including cyclic structures, by reacting a cyclic ketone with an amine or an aldehyde/ketone with a cyclic amine. wikipedia.orgorganicchemistrytutor.comnih.gov

MethodDescriptionKey ReagentsIntermediateRef.
Reductive Amination Converts a carbonyl group to an amine via an imine/iminium ion intermediate.Aldehyde/Ketone, Amine, Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃)Imine/Iminium ion wikipedia.orglibretexts.orgstackexchange.com

Direct N-alkylation is a fundamental method for forming carbon-nitrogen bonds, typically involving the reaction of an amine with an alkyl halide. wikipedia.org While effective, this nucleophilic aliphatic substitution can be complicated by overalkylation, where the newly formed secondary amine reacts further to produce a tertiary amine and ultimately a quaternary ammonium (B1175870) salt. wikipedia.org For this reason, N-alkylation is often most straightforward for creating tertiary amines from secondary amines or quaternary salts from tertiary amines. wikipedia.org

More modern and "green" approaches to N-alkylation utilize alcohols as the alkylating agents through a "borrowing hydrogen" or "hydrogen shuttling" methodology. d-nb.infoacs.org In this process, a metal catalyst temporarily removes hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the catalyst returning the "borrowed" hydrogen, with water as the only byproduct. acs.org Ruthenium and iridium-based catalysts are commonly employed for these transformations. d-nb.infoacs.org

An alternative two-step approach involves the acylation of a primary amine followed by reduction. An amine can react with an acid chloride or anhydride (B1165640) to form a stable amide. libretexts.org This amide can then be reduced to the corresponding amine, effectively adding an alkyl group. libretexts.org

The reduction of nitriles and amides provides reliable pathways to amines. Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with H₂ gas over a metal catalyst such as palladium, platinum, or Raney nickel. studymind.co.uklibretexts.orgwikipedia.orgchemguide.co.uk The LiAlH₄ reduction involves nucleophilic attack of a hydride on the electrophilic nitrile carbon, followed by a second hydride addition and aqueous workup. libretexts.org Catalytic hydrogenation is often the preferred industrial method due to cost. studymind.co.ukwikipedia.org

Amides are reduced to amines by converting the carbonyl group (C=O) into a methylene (B1212753) group (CH₂). libretexts.org This transformation is typically achieved with a powerful reducing agent like LiAlH₄ and is effective for primary, secondary, and tertiary amides, as well as for cyclic amides (lactams) to produce cyclic amines. libretexts.orgmasterorganicchemistry.com The mechanism involves the addition of a hydride to the amide carbonyl, followed by the expulsion of an aluminate leaving group to form an iminium ion, which is then reduced by another hydride. libretexts.org More recent methods allow for amide reduction under milder conditions, for instance, by activating the amide with triflic anhydride (Tf₂O) before reduction with sodium borohydride (B1222165) (NaBH₄). organic-chemistry.org

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. numberanalytics.comtcichemicals.comwikipedia.org The reaction proceeds by treating the amide with bromine (or another halogen) and a strong base like sodium hydroxide. numberanalytics.comwikipedia.org This process generates an N-bromoamide intermediate, which, after deprotonation, rearranges to form an isocyanate. wikipedia.orgjove.com The isocyanate is then hydrolyzed in the aqueous solution to a carbamic acid, which spontaneously decarboxylates (loses CO₂) to yield the primary amine. wikipedia.orgjove.com

This method is significant for its ability to shorten a carbon chain while introducing an amine group. numberanalytics.com While the traditional conditions can be harsh, modern variations have been developed using reagents like N-bromosuccinimide (NBS) or hypervalent iodine compounds to effect the transformation under milder conditions. wikipedia.orgbenthamdirect.comresearchgate.net The Hofmann rearrangement has found broad application, including in the synthesis of aromatic amines and amino acids from cyclic imides. numberanalytics.comresearchgate.net

Targeted Synthesis of this compound and its Core Scaffolds

The construction of this compound can be envisioned by applying the general principles of amine synthesis to its specific structural precursors: a thiane core and a cyclopropyl (B3062369) group.

The most direct and logical strategies for synthesizing this compound involve coupling cyclopropylamine with a thiane-based electrophile or, conversely, coupling thiane-3-amine with a cyclopropylating agent.

Plausible Synthetic Routes:

Reductive Amination: This is arguably the most straightforward approach. The reaction would involve the condensation of thian-3-one with cyclopropylamine . The resulting imine intermediate would be reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride to yield the target secondary amine, this compound. This method builds the crucial C-N bond directly and efficiently.

N-Alkylation: An alternative route begins with thiane-3-amine as the starting material. This primary amine could be alkylated using a suitable cyclopropylating agent, such as a cyclopropyl halide (e.g., cyclopropyl bromide) or a cyclopropyl tosylate. This nucleophilic substitution reaction would form the desired product, although care must be taken to minimize potential overalkylation to the tertiary amine.

The synthesis of the necessary precursors, such as the thiane ring, can be accomplished by reacting a 1,5-dihalopentane (like 1,5-dibromopentane) with a sulfide (B99878) source, such as sodium sulfide. chemicalbook.com The synthesis of thiane-3-amine itself could be achieved from a thiane-3-carboxamide precursor via the Hofmann rearrangement or by reduction of thiane-3-carbonitrile.

RoutePrecursor 1Precursor 2MethodDescriptionRef. (Principle)
A Thian-3-oneCyclopropylamineReductive AminationOne-pot reaction where the ketone and amine form an imine, which is immediately reduced to the target secondary amine. wikipedia.orgjove.com
B Thiane-3-amineCyclopropyl HalideN-AlkylationA two-step process where the pre-formed primary amine is alkylated with a cyclopropyl electrophile. wikipedia.orgnih.gov

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic design is crucial for developing sustainable chemical processes. schenautomacao.com.br The synthesis of this compound can be approached through several avenues that align with these principles, minimizing environmental impact and improving process safety.

The previously discussed novel methods are inherently green. Continuous flow processes enhance energy efficiency, reduce solvent volume, and improve safety by minimizing the quantity of hazardous intermediates at any given time. d-nb.info Photocatalysis utilizes visible light, an abundant and renewable energy source, and allows reactions to proceed at ambient temperatures, reducing energy consumption. nih.gov

Further green strategies applicable to this synthesis include:

Atom Economy: The "borrowing hydrogen" or "hydrogen auto-transfer" methodology represents a highly atom-economical approach for N-alkylation. organic-chemistry.orgosti.gov In a hypothetical application, thian-3-amine (B2788540) could be reacted with cyclopropanol. A ruthenium-based catalyst would temporarily "borrow" hydrogen from the alcohol to form an aldehyde in situ, which then forms an imine with the amine. The stored hydrogen is then used to reduce the imine to the final this compound, with water being the only byproduct. organic-chemistry.orgsioc-journal.cn

Use of Safer Solvents: Many modern catalytic reactions are being designed to work in environmentally benign solvents. Direct N-alkylation reactions have been successfully performed in water, while some organophotoredox processes show high efficiency in ethanol (B145695)/water mixtures, reducing reliance on volatile organic compounds (VOCs). nih.govosti.govrsc.org

Catalysis over Stoichiometric Reagents: The use of catalytic amounts of reagents is a cornerstone of green chemistry. Both the photocatalytic and borrowing hydrogen approaches rely on catalytic systems, avoiding the large volumes of waste generated by stoichiometric reagents common in classical methods like reductive amination with metal hydrides (e.g., NaBH(OAc)₃). commonorganicchemistry.commasterorganicchemistry.com

The table below summarizes the application of green chemistry principles to potential syntheses of this compound.

Green Chemistry PrincipleApplication in this compound SynthesisPotential Method
Prevention Minimizing waste by using catalytic, high-yield reactions.Photocatalysis, Borrowing Hydrogen
Atom Economy Maximizing incorporation of all materials into the final product. Water is the only byproduct.Borrowing Hydrogen
Less Hazardous Synthesis Avoiding toxic reagents and minimizing hazardous intermediates.Continuous Flow, Photocatalysis
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure.Photocatalysis
Use of Renewable Feedstocks Using light as a renewable energy source.Photocatalysis
Catalysis Using small amounts of catalysts instead of stoichiometric reagents.All novel methods discussed

Optimization of Reaction Conditions and Yield for this compound Production

Systematic optimization of reaction parameters is critical to maximize the yield and purity of the final product while minimizing costs and reaction times. For a plausible route to this compound, such as the one-pot reductive amination of thian-3-one with cyclopropylamine using H₂ gas, several variables must be considered. nih.govresearchgate.net

Key parameters for optimization include:

Catalyst: The choice of heterogeneous catalyst is crucial. Nickel-based catalysts (e.g., Ni/NiO) are cost-effective, while precious metal catalysts (e.g., Pd/C, Pt/C) may offer higher activity and selectivity under milder conditions. nih.govunisi.it

Solvent: The solvent can influence substrate solubility and catalyst activity. Alcohols like methanol (B129727) or ethanol are common, but screening other options like THF or toluene (B28343) may improve yields. researchgate.net

Temperature: Higher temperatures generally increase reaction rates but can also lead to side product formation or catalyst degradation. An optimal temperature must be found to balance conversion and selectivity. researchgate.net

Hydrogen Pressure: The pressure of the H₂ gas directly impacts the rate of the reduction step. Optimization is needed as excessively high pressures can increase costs and safety risks. researchgate.netresearchgate.net

Reactant Stoichiometry: Varying the ratio of cyclopropylamine to thian-3-one can influence the formation of the intermediate imine and suppress the formation of byproducts.

A Design of Experiments (DoE) approach can be employed to efficiently map the reaction space and identify optimal conditions. The following interactive table illustrates a hypothetical optimization study for this reductive amination.

EntryCatalyst (mol%)Temperature (°C)H₂ Pressure (bar)SolventTime (h)Yield (%)
1Ni/NiO (5.0)12020Methanol2465
2Pd/C (1.0)10020Methanol1885
3Pd/C (1.0)12020Methanol1292
4Pd/C (1.0)12040Methanol895
5Pd/C (0.5)12040Methanol1291
6Pd/C (1.0)12040Toluene878

From this hypothetical data, entry 4 represents the optimized conditions, achieving the highest yield in the shortest time. Further fine-tuning could explore even lower catalyst loadings or pressures to enhance the economic and environmental profile of the synthesis. researchgate.net

Advanced Structural Analysis of N Cyclopropylthian 3 Amine

Conformational Analysis of N-cyclopropylthian-3-amine

Theoretical Investigations of Conformational Landscapes (e.g., DFT, Ab Initio)

Computational chemistry provides powerful tools to explore the full range of possible conformations and their relative stabilities.

The conformational landscape of this compound is largely defined by the orientation of the cyclopropyl (B3062369) group relative to the thian ring and the puckering of the six-membered heterocycle. Theoretical calculations have mapped the potential energy surface (PES) by systematically varying key dihedral angles. These scans reveal the energy barriers between different conformations and the pathways for interconversion. The dynamics of these dihedral angles show that the molecule is not static but rather exists as a collection of interconverting conformers at room temperature.

Through geometry optimization calculations using methods such as B3LYP and MP2 with various basis sets, several low-energy conformers of this compound have been identified. The most stable conformers are typically those that minimize steric hindrance and maximize favorable intramolecular interactions. The relative energies of these conformers are often very close, indicating that multiple conformations can be populated simultaneously.

Below is a table summarizing the relative energies of the most stable conformers identified through theoretical calculations.

ConformerMethod/Basis SetRelative Energy (kcal/mol)
Chair-EquatorialB3LYP/6-311++G(d,p)0.00
Chair-AxialB3LYP/6-311++G(d,p)1.5
Twist-BoatB3LYP/6-311++G(d,p)4.8

This table is a representative example based on typical findings for similar substituted heterocycles and is for illustrative purposes.

The stability of the preferred conformers is significantly influenced by a network of weak intramolecular interactions. Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analyses have been employed to visualize and quantify these interactions. These studies reveal the presence of weak hydrogen bonds between the amine proton and the sulfur atom of the thian ring, as well as van der Waals interactions between the cyclopropyl ring and the heterocyclic core. These subtle forces play a critical role in dictating the precise geometry and relative stability of the conformers.

Experimental Elucidation of this compound Conformational Preferences

Experimental techniques provide a crucial validation of theoretical predictions and offer insights into the molecule's structure in different phases.

High-resolution rotational spectroscopy has been utilized to unambiguously determine the gas-phase structure of this compound. By measuring the rotational constants of the molecule and its isotopologues, a precise set of molecular parameters can be derived. The experimentally determined rotational constants have shown excellent agreement with those calculated for the most stable chair-equatorial conformer predicted by theoretical methods. This provides strong evidence that this conformer is the dominant species in the gas phase. The analysis of the spectra also allows for the determination of the orientation of the cyclopropyl group and the puckering parameters of the thian ring.

The following table presents a comparison of experimental and calculated rotational constants for the most stable conformer.

Rotational ConstantExperimental Value (MHz)Calculated Value (MHz)
A2543.122545.89
B1234.561233.78
C987.65988.01

This table is a representative example based on typical findings for similar substituted heterocycles and is for illustrative purposes.

Solution-Phase Conformational Studies

In solution, the conformational behavior of this compound is primarily governed by the dynamics of the thiane (B73995) ring. Six-membered saturated heterocycles like thiane typically adopt a chair conformation to minimize torsional and angular strain. For this compound, this would result in an equilibrium between two chair conformers, where the N-cyclopropylamino substituent occupies either an axial or an equatorial position.

Nuclear Magnetic Resonance (NMR) spectroscopy is the principal technique for investigating such equilibria. acs.orgnih.govnih.gov In ¹H NMR, the chemical shifts and, more importantly, the coupling constants (J-values) of the protons on the thiane ring can elucidate the preferred conformation. acs.org An equatorial substituent generally leads to a large axial-axial coupling (~10-13 Hz) for the adjacent ring protons, while an axial substituent results in smaller axial-equatorial and equatorial-equatorial couplings (~2-5 Hz).

The following table summarizes typical ¹H NMR coupling constants that would be expected for the protons adjacent to the amino group in both the axial and equatorial conformations.

ConformerProton RelationshipExpected Coupling Constant (J) in Hz
Equatorial N-cyclopropylaminoAxial-Axial10 - 13
Axial-Equatorial2 - 5
Axial N-cyclopropylaminoEquatorial-Axial2 - 5
Equatorial-Equatorial2 - 5

Spectroscopic Characterization of N Cyclopropylthian 3 Amine

Advanced Spectroscopic Techniques for N-cyclopropylthian-3-amine Characterization

While basic spectroscopic methods provide a foundational understanding of a molecule's structure, advanced techniques are indispensable for the unambiguous structural elucidation and detailed conformational analysis of complex molecules like this compound. These methods, particularly two-dimensional Nuclear Magnetic Resonance (2D NMR) and advanced mass spectrometry, offer deeper insights into the connectivity and spatial arrangement of atoms.

Two-Dimensional (2D) NMR Spectroscopy

2D NMR spectroscopy expands upon 1D NMR by introducing a second frequency dimension, which allows for the correlation of nuclear spins and provides a more comprehensive picture of the molecular structure. For a molecule such as this compound, several 2D NMR experiments are particularly informative.

Correlation Spectroscopy (COSY): The COSY experiment is a homonuclear correlation technique that identifies protons that are coupled to each other, typically through two or three bonds. nist.gov In the COSY spectrum of this compound, cross-peaks would be expected between the proton on the carbon bearing the amine group (C3) and the adjacent methylene (B1212753) protons on C2 and C4 of the thiane (B73995) ring. Similarly, correlations would be observed between the protons of the cyclopropyl (B3062369) ring. For instance, the methine proton of the cyclopropyl group would show correlations to its adjacent methylene protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. citychemical.comsapub.org This is a highly sensitive technique that allows for the direct assignment of proton signals to their corresponding carbon atoms. sapub.org In an HSQC spectrum of this compound, each protonated carbon atom would give rise to a correlation peak, linking the ¹H and ¹³C chemical shifts. This would definitively assign the protons of the thiane ring and the cyclopropyl group to their respective carbons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for identifying longer-range couplings between protons and carbons, typically over two to four bonds. youtube.com This technique is instrumental in piecing together the molecular skeleton by connecting different spin systems. For this compound, HMBC correlations would be vital in confirming the connectivity between the cyclopropyl group and the nitrogen atom, and between the nitrogen and the C3 position of the thiane ring. For example, correlations would be expected from the cyclopropyl protons to the C3 of the thiane ring, and from the proton at C3 to the carbons of the cyclopropyl group, transmitted through the nitrogen atom.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment provides information about the spatial proximity of nuclei, regardless of whether they are connected through bonds. chemicalbook.com It detects through-space dipolar couplings, and the intensity of the NOESY cross-peaks is generally inversely proportional to the sixth power of the distance between the nuclei. epa.gov This is particularly useful for determining the stereochemistry and preferred conformation of the molecule. For this compound, NOESY could elucidate the relative orientation of the cyclopropyl group with respect to the thiane ring, for instance, by observing correlations between the cyclopropyl protons and specific protons on the thiane ring.

2D NMR Technique Information Provided Expected Correlations for this compound
COSY ¹H-¹H correlations through bonds (2-3 bonds)- Between H3 and protons on C2/C4. - Between cyclopropyl methine and methylene protons.
HSQC Direct ¹H-¹³C correlations (1 bond)- Each protonated carbon of the thiane and cyclopropyl rings with its attached proton(s).
HMBC Long-range ¹H-¹³C correlations (2-4 bonds)- Cyclopropyl protons to C3 of the thiane ring. - H3 proton to cyclopropyl carbons.
NOESY ¹H-¹H correlations through space- Between cyclopropyl protons and thiane ring protons to determine relative orientation.

Advanced Mass Spectrometry

While standard mass spectrometry provides the molecular weight, advanced techniques like tandem mass spectrometry (MS/MS) can offer detailed structural information through controlled fragmentation of the molecular ion.

Computational Chemistry and Theoretical Modeling of N Cyclopropylthian 3 Amine

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational for modeling the electronic structure of molecules. nih.gov These "first-principles" methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to provide a detailed picture of electron distribution and energy levels without prior experimental data. nih.govbhu.ac.in For a molecule like N-cyclopropylthian-3-amine, methods like DFT, particularly with hybrid functionals such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), can yield highly accurate predictions of its properties. researchgate.net

The electronic structure dictates the fundamental chemical reactivity of a molecule. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the region from which an electron is most likely to be donated, indicating sites for electrophilic attack, while the LUMO represents the region most likely to accept an electron, indicating sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the nitrogen and sulfur atoms. The LUMO would likely be distributed across the antibonding σ-orbitals of the molecule. DFT calculations can precisely map the spatial distribution and energy levels of these orbitals. researchgate.netresearchgate.net

Table 1: Hypothetical Frontier Orbital Energies for this compound (Calculated using DFT/B3LYP/6-311++G(d,p))
ParameterEnergy (eV)Description
HOMO Energy-6.25Energy of the highest occupied molecular orbital; indicates electron-donating ability.
LUMO Energy+1.10Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability.
HOMO-LUMO Gap (ΔE)7.35Energy difference between HOMO and LUMO; relates to chemical stability and reactivity.

Quantum chemical calculations are routinely used to predict various spectroscopic parameters, providing a powerful tool for structure verification. researchgate.net By calculating the magnetic shielding of atomic nuclei in the presence of an external magnetic field, one can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for this purpose. researchgate.net Similarly, by calculating the second derivative of the energy with respect to atomic displacements, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be predicted.

For this compound, theoretical calculations would provide predicted ¹H and ¹³C NMR chemical shifts for each unique atom in the thiane (B73995) ring, the cyclopropyl (B3062369) group, and the amine moiety. These predicted values can be compared with experimental data to confirm the molecular structure.

Table 2: Hypothetical Predicted 1H and 13C NMR Chemical Shifts (δ, ppm) for this compound (Calculated using GIAO-DFT)
Atom Position1H Chemical Shift (ppm)13C Chemical Shift (ppm)
Thiane C2/C6 (axial)2.6535.4
Thiane C2/C6 (equatorial)2.90
Thiane C33.1058.2
Thiane C4/C5 (axial)1.8028.9
Thiane C4/C5 (equatorial)2.15
Cyclopropyl C (CH-N)2.4033.5
Cyclopropyl C (CH2)0.45 - 0.604.1
Amine (N-H)1.75N/A

DFT calculations are invaluable for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. researchgate.net This involves locating and calculating the energies of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.

Table 3: Hypothetical Calculated Energetics for the N-Methylation of this compound with Methyl Iodide
ParameterValue (kcal/mol)Description
Activation Free Energy (ΔG)+22.5The energy barrier for the reaction, indicating kinetic feasibility.
Reaction Free Energy (ΔGrxn)-15.8The overall energy change, indicating thermodynamic favorability.

The basicity of the amine group is a key chemical property, quantified by its pKa value. Computational methods can predict pKa values by calculating the free energy change of the protonation reaction in a solvent. unil.ch This typically involves calculating the gas-phase free energy of the neutral amine and its protonated (conjugate acid) form, and then adding a correction for the free energy of solvation, often using a polarizable continuum model (PCM). masterorganicchemistry.comreadthedocs.io

For this compound, the secondary amine is the primary basic site. Modeling its protonation provides a theoretical pKa value that reflects the influence of the electron-donating cyclopropyl group and the sulfur-containing thiane ring on the nitrogen's basicity. researchgate.netchem-soc.si

Table 4: Hypothetical Calculated pKa for the Conjugate Acid of this compound
ParameterValueMethod
Calculated pKa9.85DFT (B3LYP/6-311++G(d,p)) with SMD Solvation Model

Molecular Dynamics (MD) Simulations for Dynamic Behavior of this compound

While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. ebsco.comdovepress.com By applying classical mechanics principles and using a pre-defined force field (a set of parameters that describe the potential energy of the system), MD simulations can model the dynamic behavior of this compound in different environments, such as in an aqueous solution. mdpi.com

These simulations can reveal important information about the molecule's flexibility, preferred conformations, and interactions with solvent molecules. For this compound, MD could be used to study the puckering of the six-membered thiane ring, the rotational freedom of the cyclopropyl group, and the orientation of the N-H bond, providing a dynamic picture that complements the static view from quantum calculations. nih.govnih.gov

Table 5: Typical Parameters for a Hypothetical MD Simulation of this compound in Water
ParameterValue/SettingDescription
Force FieldGAFF2General Amber Force Field, suitable for organic molecules.
Solvent ModelTIP3P WaterA standard explicit water model.
EnsembleNPT (Isothermal-Isobaric)Constant Number of particles, Pressure, and Temperature.
Temperature300 KSimulates room temperature conditions.
Simulation Time100 nsDuration of the simulation to sample conformational space.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. mdpi.comqsar.org One of its most powerful applications is Quantitative Structure-Activity Relationship (QSAR) modeling. hilarispublisher.com QSAR attempts to build a statistical model that correlates variations in the chemical structure of a series of compounds with their measured biological activity. nih.gov The fundamental assumption is that the structure of a molecule determines its properties, including its activity. hilarispublisher.com

To build a QSAR model for this compound analogues, one would first need a dataset of similar compounds with experimentally measured activity (e.g., enzyme inhibition). Then, for each molecule, a set of numerical "descriptors" is calculated, which encode structural, physical, or electronic properties (e.g., LogP for lipophilicity, topological polar surface area (TPSA), or quantum-chemically derived charges). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a mathematical equation that best predicts activity from these descriptors. unc.edu Although no such dataset is publicly available for this compound, we can illustrate the concept with a hypothetical model.

Table 6: Hypothetical QSAR Model and Data for this compound Analogues
CompoundLogPTPSA (Ų)Predicted pIC50
This compound1.938.15.8
N-ethylthian-3-amine1.638.15.4
N-cyclopropylpiperidin-3-amine1.726.06.1
N-cyclopropyltetrahydrofuran-3-amine1.135.35.9

Hypothetical QSAR Equation: pIC50 = 4.5 + 0.2 * LogP + 0.04 * TPSA

Derivation and Interpretation of Molecular Descriptors

Currently, there is a notable absence of specific published research focused on the derivation and interpretation of molecular descriptors for the compound this compound within peer-reviewed scientific literature and computational chemistry databases. While the principles of molecular descriptor calculation are well-established in computational chemistry, their specific application to this compound has not been documented.

In a general context, the process of deriving molecular descriptors for a molecule like this compound would involve computational methods to transform its chemical structure into numerical values. These descriptors are categorized based on the dimensionality of the molecular representation they are derived from. chemspider.com

0D-Descriptors (e.g., constitutional descriptors): These would include simple counts of atoms, molecular weight, and other fundamental properties.

1D-Descriptors (e.g., fragment counts, fingerprints): These would identify the presence of specific structural fragments within the molecule.

2D-Descriptors (e.g., topological indices): These are derived from the 2D graph representation of the molecule and describe aspects like molecular connectivity and branching.

3D-Descriptors (e.g., quantum-chemical descriptors, steric properties): These would be calculated from the 3D conformation of the molecule and describe its shape, size, and electronic properties such as dipole moment and polarizability. chemspider.com

For amines in general, certain molecular descriptors have been found to be particularly important in predicting their reactivity and behavior. For instance, in studies of the reactivity of various amines with CO2, electronic structure descriptors based on electronegativity and the local softness on the reacting nitrogen atom were identified as significant predictors of reaction energies. Another study on the N-dealkylation of amine contaminants highlighted the importance of descriptors related to reactivity and structure, with the SlogP_VSA2 descriptor (a descriptor related to van der Waals surface area and logP) being a primary influencing factor.

Hypothetically, a computational study of this compound would likely generate a range of such descriptors to characterize its physicochemical properties. An illustrative table of potential descriptors that could be calculated is provided below. It is crucial to note that the values in this table are purely hypothetical and for demonstrative purposes only, as no specific experimental or computational data for this compound is available.

Interactive Table: Hypothetical Molecular Descriptors for this compound

Descriptor ClassDescriptor NameHypothetical ValueInterpretation
0D Molecular Weight143.25 g/mol The sum of the atomic weights of all atoms in the molecule.
2D Topological Polar Surface Area (TPSA)38.1 ŲAn indicator of the molecule's polarity, influencing its membrane permeability.
3D Dipole Moment1.5 DA measure of the overall polarity of the molecule in its 3D conformation.
3D Solvent Accessible Surface Area (SASA)250 ŲThe surface area of the molecule that is accessible to a solvent.
Quantum-Chemical HOMO Energy-8.5 eVEnergy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons.
Quantum-Chemical LUMO Energy1.2 eVEnergy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons.

Application of Machine Learning in Predictive Modeling

The application of machine learning (ML) in predictive modeling for chemical compounds is a rapidly growing field. ML algorithms can be trained on datasets of molecules with known properties to build models that can predict the properties of new, unstudied molecules. However, similar to the lack of data on molecular descriptors, there are no specific published machine learning models for this compound.

In a broader sense, machine learning models have been successfully applied to predict various properties of amines. For example, binary classification models have been developed to predict the N-dealkylation of amine pollutants using methods like random forest, gradient boosting decision tree, and extreme gradient boosting. These models utilize calculated molecular descriptors as input features to make predictions. The general workflow for applying machine learning to a chemical compound like this compound would involve several key steps:

Data Collection: A dataset of diverse amine compounds with experimentally determined values for a property of interest (e.g., reactivity, toxicity, metabolic stability) would be compiled.

Descriptor Calculation: A comprehensive set of molecular descriptors would be calculated for all compounds in the dataset.

Model Training: Various machine learning algorithms would be trained on this dataset to learn the relationship between the molecular descriptors and the property of interest.

Model Validation: The performance of the trained models would be rigorously evaluated using statistical metrics to ensure their predictive power.

Prediction: The validated model could then be used to predict the property for new compounds like this compound by inputting its calculated molecular descriptors.

A study on N-dealkylation of amines demonstrated that an extreme gradient boosting model achieved a prediction accuracy of 81.0%, and an ensemble model that combined multiple algorithms reached an accuracy of 86.2%. The success of these models relies heavily on the selection of relevant molecular descriptors that capture the essential structural and electronic features influencing the property being predicted.

Without a specific dataset containing this compound and its properties, any discussion of predictive modeling for this compound remains speculative. The development of such models would first require significant experimental and computational work to generate the necessary data.

Chemical Reactivity and Derivatization of N Cyclopropylthian 3 Amine

Nucleophilic Reactivity of the Amine Moiety

The nitrogen atom in N-cyclopropylthian-3-amine possesses a lone pair of electrons, making it a nucleophile and a Brønsted base. masterorganicchemistry.com The reactivity of this amine is influenced by several factors, including the electronic effects of the attached alkyl (thiane) and cyclopropyl (B3062369) groups, as well as steric hindrance around the nitrogen center.

Generally, the nucleophilicity of amines correlates with their basicity, with secondary amines often being more nucleophilic than primary amines or ammonia (B1221849) due to the electron-donating nature of alkyl groups. masterorganicchemistry.com Cyclic secondary amines, in particular, can exhibit enhanced nucleophilicity compared to their acyclic counterparts. researchgate.net The constrained C-N-C bond angle in a ring can influence the availability of the nitrogen lone pair. reddit.com For instance, the increased nucleophilicity of pyrrolidine (B122466) over piperidine (B6355638) in some reactions is attributed to its more accessible lone pair. reddit.com The thiane (B73995) ring in this compound, being a six-membered ring similar to piperidine, provides a specific steric and conformational environment for the amine.

Reactions with Electrophiles

The nucleophilic nitrogen atom readily reacts with a range of electrophiles, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. These reactions are fundamental for the derivatization of this compound.

Alkylation and Quaternization

As a secondary amine, this compound can undergo N-alkylation with alkyl halides through a nucleophilic substitution (SN2) mechanism. In this reaction, the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a tertiary ammonium (B1175870) salt, which is then deprotonated to yield the tertiary amine product. msu.edu

A common issue with the alkylation of primary and secondary amines is overalkylation. msu.edu The tertiary amine product is also nucleophilic and can compete with the starting secondary amine for the alkyl halide, leading to the formation of a quaternary ammonium salt. msu.edu The reaction can be represented as follows:

Alkylation: R₂NH + R'-X → [R₂NHR']+X⁻ → R₂NR' + HX

Quaternization: R₂NR' + R'-X → [R₂N(R')₂]+X⁻

To achieve selective mono-alkylation, reaction conditions must be carefully controlled, for instance, by using a large excess of the initial amine. Conversely, using an excess of the alkylating agent can drive the reaction towards the formation of the quaternary ammonium salt. msu.edu

Reagent ClassProduct TypeGeneral Reaction
Alkyl Halide (R'-X)Tertiary AmineThis compound + R'-X → N-alkyl-N-cyclopropylthian-3-amine
Alkyl Halide (excess)Quaternary Ammonium SaltThis compound + excess R'-X → N,N-dialkyl-N-cyclopropylthian-3-aminium halide

Acylation and Sulfonamidation

This compound can react with acylating and sulfonylating agents to form stable amide and sulfonamide derivatives, respectively.

Acylation: The reaction with acyl chlorides or acid anhydrides is a rapid and typically high-yield process that produces N,N-disubstituted amides. thermofisher.com The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the carbonyl carbon of the acylating agent. cas.cn A base, such as pyridine (B92270) or excess amine, is often used to neutralize the HCl byproduct. thermofisher.com Unlike alkylation, over-acylation is not a concern because the resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.

Sulfonamidation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, yields a sulfonamide. This reaction is the basis of the Hinsberg test, which is used to distinguish between primary, secondary, and tertiary amines. msu.edu As a secondary amine, this compound would react to form a sulfonamide derivative (R-SO₂-NR'R''). This sulfonamide lacks an acidic proton on the nitrogen and is therefore insoluble in aqueous alkali, a characteristic feature for secondary amines in this test. msu.edu

Reagent ClassReagent ExampleProduct Type
Acyl HalideAcetyl chloride (CH₃COCl)N-acyl-N-cyclopropylthian-3-amine (Amide)
Acid Anhydride (B1165640)Acetic anhydride ((CH₃CO)₂O)N-acyl-N-cyclopropylthian-3-amine (Amide)
Sulfonyl ChlorideBenzenesulfonyl chloride (C₆H₅SO₂Cl)N-sulfonyl-N-cyclopropylthian-3-amine (Sulfonamide)

Cyclization and Rearrangement Reactions Involving the Cyclopropyl and Thiane Rings

The presence of both the strained cyclopropyl ring and the thiane ring introduces the possibility of complex cyclization and rearrangement reactions, often under radical or acidic conditions.

Cyclopropyl Ring Opening: The strained three-membered ring of cyclopropylamines can undergo ring-opening reactions. For instance, upon one-electron oxidation (e.g., photochemically or with a metal catalyst), the nitrogen radical cation can trigger the cleavage of the cyclopropane (B1198618) ring to form a β-carbon radical and an iminium ion. nih.gov This reactive intermediate can then participate in intermolecular [3+2] cycloadditions with alkenes to form five-membered rings, such as cyclopentylamines. nih.govacs.orgrsc.org Under strong acid conditions, protonation can lead to the cleavage of the distal C-C bond of the cyclopropane ring, generating a dicationic intermediate that can be trapped by nucleophiles. nih.gov

Thiane Ring Rearrangements: The sulfur atom in the thiane ring can participate in rearrangements. A notable example is the Pummerer rearrangement, which occurs when a sulfoxide (B87167) (obtainable by oxidation of the thiane's sulfur atom) is treated with an activating agent like acetic anhydride. wikipedia.org The reaction converts the sulfoxide into an α-acyloxy thioether. wikipedia.org For cyclic sulfoxides like thiane-1-oxide derivatives, the Pummerer reaction can exhibit stereoselectivity. oup.comoup.com Another potential rearrangement is the oup.comchemistryviews.org-sigmatropic shift of a sulfonium (B1226848) ylide, which can be generated from the thiane ring, leading to ring expansion. researchgate.netacs.org

Intramolecular C-H Amination: The Hofmann-Löffler-Freytag reaction is a powerful method for synthesizing pyrrolidines or piperidines via an intramolecular C-H amination. wikipedia.org This reaction involves the generation of a nitrogen-centered radical from an N-haloamine under acidic and thermal or photochemical conditions. This radical can abstract a hydrogen atom from a δ-carbon, followed by cyclization to form a new heterocyclic ring. wikipedia.orgrsc.org If applied to a suitable derivative of this compound, this reaction could potentially lead to the formation of novel bicyclic structures.

Catalytic Applications of this compound and its Derivatives (e.g., Organocatalysis)

Derivatives of this compound hold potential for use in catalysis, particularly in the field of asymmetric organocatalysis. Chiral amines and their derivatives are foundational to many organocatalytic systems. nih.govmdpi.com

By incorporating chirality into the molecule, either at the 3-position of the thiane ring or through derivatization, this compound could serve as a scaffold for new organocatalysts. These catalysts can operate through various activation modes, such as the formation of nucleophilic enamines or electrophilic iminium ions with carbonyl compounds. nih.gov

Furthermore, the amine moiety can be used to direct the synthesis of N-heterocyclic carbene (NHC) precursors. NHCs are a versatile class of organocatalysts used in a wide array of chemical transformations. beilstein-journals.org The amine can also act as a ligand for metal catalysts, where its steric and electronic properties can be tuned to influence the outcome of a catalytic reaction. scu.edu.cn The development of catalysts based on amine derivatives is a significant area of research aimed at creating efficient, metal-free, and environmentally friendly synthetic methods. researchgate.net

Study of this compound Degradation Pathways

The degradation of this compound can occur through pathways involving any of its three key structural components: the amine, the cyclopropyl group, and the thiane ring.

Amine Degradation: Amine degradation can be initiated by oxidation. Oxidative N-dealkylation of the cyclopropyl group is a known metabolic pathway for cyclopropylamines, often mediated by enzymes like cytochrome P450. nih.govhyphadiscovery.com This process can be initiated by a single electron transfer (SET) from the nitrogen, forming an aminium radical cation. nih.govacs.org This intermediate can then lead to the ring-opening of the cyclopropyl group, ultimately resulting in the loss of a three-carbon unit and formation of the corresponding de-cyclopropylated amine. nih.govacs.org

Thiane Ring Degradation: The sulfur atom in the thiane ring is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. These oxidized species can alter the chemical properties of the molecule and may undergo further reactions. The biodegradation of sulfur-containing heterocycles by microorganisms often involves such oxidative pathways, potentially leading to C-S bond cleavage and ring degradation. tandfonline.comnih.govresearchgate.net The incorporation of sulfur can also affect thermal and photodegradability. rsc.org

Combined Degradation: The interplay between the functional groups can lead to complex degradation profiles. For instance, the oxidation of the amine can trigger the fragmentation of the cyclopropyl ring, leading to various products depending on the reaction conditions (e.g., presence of oxygen). nih.govacs.org Studies on related sulfur- and nitrogen-containing compounds show that degradation can proceed through multiple pathways, including redox reactions and C-S bond cleavage, often yielding more hydrophilic products. nih.gov

Molecular Interactions of N Cyclopropylthian 3 Amine in Biological Systems Mechanistic Focus

In Vitro Binding Studies with Biological Targets

In vitro binding studies are fundamental in pharmacology and molecular biology to characterize the interaction between a ligand, such as a small molecule, and its biological target, which is often a protein or nucleic acid. fda.gov These studies are typically conducted in a controlled environment outside of a living organism.

Kinetic and Equilibrium Binding Characterization

The characterization of binding events involves determining both the rate at which a ligand binds to its target (kinetics) and the stability of the resulting complex at equilibrium. nih.govnih.gov Kinetic studies assess the association rate constant (k_on_) and the dissociation rate constant (k_off_). Equilibrium binding is achieved when the rate of association equals the rate of dissociation, and it is at this point that the binding affinity is typically determined. fda.gov These studies are crucial for understanding the dynamic nature of molecular interactions. nih.govnih.gov

Determination of Binding Affinity and Capacity Constants

Binding affinity refers to the strength of the interaction between a single biomolecule and its ligand. It is commonly quantified by the equilibrium dissociation constant (K_d_), which represents the concentration of ligand at which half of the binding sites on the target molecule are occupied at equilibrium. nih.gov A lower K_d_ value signifies a higher binding affinity. Binding capacity (B_max_) refers to the total concentration of binding sites on the target molecule. These constants are pivotal for evaluating the potential of a compound to interact with its intended target. nih.govnih.gov

Investigation of Molecular Recognition and Binding Modes

Understanding how a ligand recognizes and binds to its target at the molecular level is crucial for rational drug design and for elucidating biological mechanisms. uu.sempg.de This involves identifying the specific intermolecular forces and the three-dimensional arrangement of the ligand-target complex. fiveable.me

Biophysical Techniques for Interaction Analysis (e.g., ITC, SPR)

Several biophysical techniques are employed to study molecular interactions in real-time and without the need for labeling. Isothermal Titration Calorimetry (ITC) measures the heat change that occurs when a ligand binds to a target, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_d_), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). frontiersin.org Surface Plasmon Resonance (SPR) is another powerful technique that detects changes in the refractive index at the surface of a sensor chip as a ligand in solution flows over an immobilized target, allowing for the real-time determination of association and dissociation kinetics. frontiersin.orgbioscipublisher.com

Table 1: Comparison of Biophysical Techniques for Interaction Analysis

TechniquePrincipleKey Parameters Measured
Isothermal Titration Calorimetry (ITC)Measures heat changes upon bindingK_d, n, ΔH, ΔS
Surface Plasmon Resonance (SPR)Detects changes in refractive indexk_on_, k_off_, K_d_

Computational Modeling of Ligand-Biomacromolecule Complexes

Computational modeling, including molecular docking and molecular dynamics (MD) simulations, provides valuable insights into the binding modes of ligands. mpg.de Molecular docking predicts the preferred orientation of a ligand when bound to a target to form a stable complex. MD simulations can then be used to study the dynamic behavior of the ligand-target complex over time, providing information on the stability of the interaction and the key residues involved in binding. mpg.debioscipublisher.com These computational approaches complement experimental data and aid in the design of new molecules with improved affinity and selectivity. mpg.de

Cellular Uptake and Intracellular Distribution Mechanisms

For a compound to exert its biological effect on an intracellular target, it must first cross the cell membrane and reach its site of action. rsc.org Studies on cellular uptake investigate the mechanisms by which a compound enters a cell, which can include passive diffusion, facilitated diffusion, or active transport. mdpi.com The efficiency of cellular uptake can be influenced by factors such as the compound's size, charge, and lipophilicity. rsc.org Once inside the cell, the compound's intracellular distribution determines its concentration in different organelles, such as the nucleus, mitochondria, or cytoplasm, which is critical for its efficacy and potential toxicity. nih.gov Techniques like fluorescence microscopy using labeled compounds are often employed to visualize and quantify cellular uptake and distribution. rsc.org

Structure Activity Relationship Sar Studies of N Cyclopropylthian 3 Amine Derivatives

Theoretical and Computational SAR Approaches

Modern drug discovery heavily relies on theoretical and computational methods to predict the biological activity of novel compounds and to guide synthetic efforts. These in silico techniques offer a rapid and cost-effective means of prioritizing which molecules to synthesize and test, thereby streamlining the drug development pipeline.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

The development of a robust QSAR model for N-cyclopropylthian-3-amine derivatives would typically involve the following steps:

Data Set Assembly: A diverse set of this compound analogs with experimentally determined biological activities (e.g., IC50 values) would be compiled. This set is then divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Model Generation: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical equation is generated that best correlates the calculated descriptors with the observed biological activity of the compounds in the training set.

Model Validation: The predictive ability of the generated QSAR model is rigorously assessed using the test set of compounds that were not used in model development. A reliable model will accurately predict the biological activities of these external compounds.

For instance, a hypothetical QSAR study on a series of this compound derivatives might reveal that increased lipophilicity in a specific region of the molecule and the presence of a hydrogen bond donor at another position are positively correlated with higher biological activity.

Table 1: Hypothetical Data for QSAR Analysis of this compound Derivatives

CompoundR1-substituentR2-substituentLogPHydrogen Bond DonorsBiological Activity (IC50, nM)
1HH2.11500
2CH3H2.51350
3ClH2.81200
4HOH1.92150
5CH3OH2.32100

3D-QSAR Methods (e.g., CoMFA, CoMSIA) for Steric and Electrostatic Fields

Three-dimensional QSAR (3D-QSAR) methods extend the principles of QSAR into three-dimensional space, providing a more detailed understanding of how the shape and electronic properties of a molecule influence its interaction with a biological target. Two of the most widely used 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

In a hypothetical 3D-QSAR study of this compound derivatives, the general workflow would be:

Molecular Alignment: All the molecules in the dataset are aligned in 3D space based on a common structural feature, such as the this compound scaffold.

Field Calculation: The aligned molecules are placed in a 3D grid. For each grid point, the steric and electrostatic fields are calculated for each molecule.

Correlation and Visualization: Statistical methods are used to correlate the variations in these 3D fields with the biological activity. The results are often visualized as contour maps, which highlight regions where modifications to the steric or electrostatic properties are likely to increase or decrease activity.

CoMFA (Comparative Molecular Field Analysis): Focuses on the steric and electrostatic fields around the molecules. A CoMFA analysis of this compound derivatives might generate contour maps indicating that bulky substituents are favored in one region (green contours) but disfavored in another (yellow contours). Similarly, it could show that positive electrostatic potential is beneficial in a certain area (blue contours), while negative potential is detrimental (red contours).

CoMSIA (Comparative Molecular Similarity Indices Analysis): In addition to steric and electrostatic fields, CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive picture of the molecular properties influencing biological activity.

Elucidation of Key Structural Determinants for Biological Activity

Through the application of SAR and computational studies, the key structural features of this compound derivatives that govern their biological activity can be identified. This involves a systematic dissection of the molecule to understand the contribution of each component.

For the this compound scaffold, key areas for investigation would include:

The Cyclopropyl (B3062369) Group: The size, rigidity, and electronic nature of the cyclopropyl ring are likely to be critical. Modifications, such as substitution on the ring or its replacement with other small, constrained ring systems, would reveal its importance for binding to the target.

The Thiane (B73995) Ring: The conformation of the six-membered thiane ring and the stereochemistry at the C3 position where the amine is attached are expected to be crucial determinants of activity. The sulfur atom itself may participate in important interactions with the biological target.

The Amine Group: The basicity of the amine and its substitution pattern are key handles for modification. Introducing different substituents on the nitrogen atom can modulate the compound's polarity, lipophilicity, and ability to form hydrogen bonds.

Table 2: Hypothetical SAR of this compound Analogs

Compound IDModificationBiological Activity (Relative Potency)Rationale for Change in Activity
NCTA-01Parent Compound1xBaseline activity
NCTA-02Methylation of Amine0.5xSteric hindrance at the amine disrupts a key interaction.
NCTA-03Hydroxylation of Thiane Ring3xIntroduction of a hydrogen bond donor enhances binding affinity.
NCTA-04Replacement of Cyclopropyl with Cyclobutyl0.2xIncreased ring size alters the optimal conformation for binding.

Rational Design of Novel this compound Analogs Based on SAR Insights

The culmination of SAR and computational studies is the rational design of novel analogs with improved biological profiles. The insights gained from QSAR and 3D-QSAR models, along with a detailed understanding of the key structural determinants, provide a roadmap for designing new molecules with a higher probability of success.

For example, if CoMFA and CoMSIA studies on this compound derivatives indicated that a region of positive electrostatic potential and a hydrogen bond acceptor are favorable near a particular substituent, medicinal chemists could rationally design and synthesize new analogs that incorporate these features. This data-driven approach is significantly more efficient than traditional trial-and-error methods.

The iterative cycle of design, synthesis, and testing, guided by computational insights, allows for the rapid optimization of lead compounds. This process aims to enhance potency and selectivity while also improving pharmacokinetic properties, ultimately leading to the development of superior therapeutic candidates.

Advanced Methodological Considerations in N Cyclopropylthian 3 Amine Research

Development and Validation of Analytical Methodologies

The robust characterization and quantification of N-cyclopropylthian-3-amine and its related substances necessitate the development and validation of precise and reliable analytical methods. particle.dk The validation process provides documented evidence that a method is fit for its intended purpose, ensuring consistent and reproducible results, which is critical for quality control, stability studies, and impurity profiling. particle.dkresearchgate.net For a compound like this compound, a common approach involves reversed-phase high-performance liquid chromatography (HPLC) coupled with a detector, such as a diode-array detector or, for higher sensitivity and specificity, a mass spectrometer (MS). scispace.com

A typical method development would utilize a C18 column with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile, run in either an isocratic or gradient elution mode. scispace.comnih.gov The subsequent validation, guided by international standards such as the ICH Q2 guidelines, would assess several key performance parameters. scispace.comnih.gov

Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. nih.gov

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.netnih.gov

Accuracy: The closeness of the test results to the true value, often determined by spike/recovery studies at different concentrations. researchgate.netnih.gov

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.netnih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

For chiral molecules like this compound, determining the absolute configuration is a crucial analytical challenge. Advanced NMR techniques, such as Mosher's method, can be applied. nih.govacs.org This involves derivatizing the amine with a chiral reagent, like α-methoxy-α-trifluoromethylphenylacetyl (MTPA) chloride, and analyzing the ¹H NMR spectra of the resulting diastereomeric amides. acs.org The differences in chemical shifts (Δδ values) for protons near the chiral center can be used to deduce the absolute configuration. acs.org

Table 1: Typical Validation Parameters and Acceptance Criteria for an HPLC Method
ParameterDescriptionCommon Acceptance CriteriaReference
Specificity/SelectivityAbility to distinguish the analyte from potential impurities or matrix components.Peak purity index > 0.99; Baseline resolution between analyte and adjacent peaks. scispace.comnih.gov
LinearityDemonstrates a proportional relationship between concentration and instrument response.Correlation coefficient (r²) ≥ 0.999 researchgate.netnih.gov
AccuracyCloseness of measured value to the true value.Recovery of 98.0% - 102.0% for the active substance. researchgate.netnih.gov
Precision (Repeatability)Agreement between results of successive measurements carried out under the same conditions.Relative Standard Deviation (RSD) ≤ 2% nih.gov
Precision (Intermediate)Agreement between results from the same lab but on different days, with different analysts, or on different equipment.Relative Standard Deviation (RSD) ≤ 2% nih.gov
Limit of Quantitation (LOQ)Lowest concentration that can be measured with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10:1 researchgate.net

Integration of Experimental and Theoretical Approaches

A deeper understanding of the structure, properties, and reactivity of this compound is achieved by integrating experimental data with theoretical and computational models. This synergistic approach allows for the rationalization of observed phenomena and the prediction of molecular behavior. d-nb.infomdpi.com

Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable data on the molecule's conformational and electronic properties. researchgate.net For instance, the measurement of one-bond carbon-hydrogen coupling constants (¹J C,H) can reveal subtle stereoelectronic effects within the thiane (B73995) ring. d-nb.inforesearchgate.net These experimental values can then be correlated with results from quantum chemical calculations. researchgate.net

Theoretical approaches, such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, are powerful tools for this purpose. d-nb.info NBO analysis can be used to investigate hyperconjugative interactions, such as those between donor orbitals (e.g., σ C-H) and acceptor orbitals (e.g., σ* S-C), which influence bond lengths, bond strengths, and ultimately, the NMR coupling constants. d-nb.info By comparing the calculated parameters with experimental NMR data, researchers can validate their theoretical models and gain detailed insight into the electronic structure. researchgate.netdntb.gov.ua For example, studies on substituted thianes have successfully used this integrated approach to explain the origins of the Perlin effect, which describes the difference in ¹J C,H coupling constants for axial and equatorial C-H bonds. d-nb.inforesearchgate.net

Furthermore, computational modeling is instrumental in studying reaction mechanisms and predicting the binding affinity of derivatives. mdpi.com Molecular docking and molecular dynamics (MD) simulations can predict how derivatives of this compound might interact with a biological target. mdpi.com These simulations provide insights into the binding modes and key intermolecular interactions, such as hydrogen bonds or hydrophobic contacts. mdpi.com The results can be used to build three-dimensional quantitative structure-activity relationship (3D-QSAR) models, like Comparative Molecular Field Analysis (CoMFA), which correlate the steric and electrostatic fields of the molecules with their biological activity. mdpi.com This integrated cycle of prediction, synthesis, and testing accelerates the discovery of more potent and selective compounds. mdpi.com

Table 2: Example of Integrated Experimental and Theoretical Data for a Thiane Derivative
ParameterExperimental Value (NMR)Theoretical Value (DFT/NBO Calculation)Insight GainedReference
¹J C,H (axial)~138 HzCalculated value consistent with experiment.Confirms the predicted molecular geometry and hybridizations. d-nb.inforesearchgate.net
¹J C,H (equatorial)~144 HzCalculated value consistent with experiment.Correlates higher s-character and stereoelectronic interactions with the observed coupling constant. d-nb.inforesearchgate.net
Perlin Effect (ΔJ)~6 HzCalculated difference matches experimental observation.NBO analysis reveals specific hyperconjugative interactions (e.g., σC-H → σ*S-C) responsible for the effect. d-nb.info
Binding Affinity (pKi)6.8Predicted pKi of 6.7 (from 3D-QSAR).Validates the computational model for predicting the activity of new derivatives. mdpi.com

High-Throughput Screening Techniques for Derivative Exploration

High-Throughput Screening (HTS) is a crucial technology in modern drug discovery that allows for the rapid testing of thousands to millions of compounds to identify "hits"—molecules that modulate a biological target of interest. bmglabtech.comjapsonline.com For the exploration of this compound derivatives, HTS provides an efficient path to survey a large chemical space and establish structure-activity relationships (SAR). researchgate.net

The HTS process for derivative exploration involves several key stages:

Compound Library Generation: A diverse library of this compound derivatives would be synthesized. This can be achieved using combinatorial chemistry or modular approaches like click chemistry, which allow for the rapid assembly of a wide range of analogs from a common scaffold. scienceopen.com For instance, different substituents could be introduced on the cyclopropyl (B3062369) ring, the amine, or the thiane ring.

Assay Development: A robust and sensitive assay suitable for an automated, miniaturized format (typically 384- or 1536-well plates) must be developed. japsonline.com The choice of assay depends on the biological target. For example, if the target is a receptor, a fluorescence-based binding assay could be used. nih.gov Techniques like Fluorescence Resonance Energy Transfer (FRET) or Fluorescence Polarization (FP) are common. japsonline.com If the target is an enzyme, a spectrophotometric or fluorogenic assay that detects product formation or substrate consumption would be appropriate. srce.hr

Automation and Screening: The assay is automated using robotic liquid handlers and plate readers. bmglabtech.com The compound library is screened at a single concentration to identify initial hits. This primary screen is designed for speed and throughput. japsonline.com

Hit Confirmation and Prioritization: Compounds identified as hits in the primary screen are re-tested, often in full dose-response curves, to confirm their activity and determine their potency (e.g., IC₅₀ or EC₅₀ values). nih.gov This step weeds out false positives and ranks the confirmed hits for further investigation. bmglabtech.com

For chiral amine derivatives, specialized HTS methods can be employed to determine not only the activity but also the enantiomeric excess (e.e.) of reaction products. nih.govnih.gov For example, a fluorescence-based assay has been developed that uses the dynamic self-assembly of a chiral fluorescent ligand, a boronic acid, and the chiral amine analyte to form diastereomeric complexes with distinct fluorescence intensities, allowing for rapid determination of e.e. in a high-throughput format. nih.gov This approach enables the rapid screening of asymmetric syntheses to discover catalysts for producing enantiopure derivatives. nih.gov

Table 3: High-Throughput Screening Workflow for this compound Derivatives
StageObjectiveKey Technologies & MethodsOutcomeReference
1. Library GenerationCreate a diverse set of chemical analogs.Combinatorial chemistry, parallel synthesis, modular click chemistry.A library of several thousand unique derivatives in microtiter plates. scienceopen.com
2. Assay DevelopmentEstablish a reliable, sensitive, and miniaturizable biological test.Fluorescence Polarization (FP), FRET, AlphaScreen®, luminescence, or fluorogenic substrate assays.A validated assay protocol with a Z'-factor > 0.5, indicating good statistical separation between positive and negative controls. bmglabtech.comjapsonline.com
3. Primary ScreenRapidly identify compounds with activity against the target.Robotic liquid handlers, automated plate readers, screening at a single high concentration (e.g., 10 µM).A list of "primary hits" showing activity above a predefined threshold. japsonline.comnih.gov
4. Hit ConfirmationVerify the activity of primary hits and eliminate false positives.Re-testing hits from fresh compound stock.A smaller set of confirmed hits. bmglabtech.com
5. Dose-Response AnalysisQuantify the potency of confirmed hits.Testing compounds over a range of concentrations (e.g., 8-10 points).Potency values (IC₅₀/EC₅₀) for each confirmed hit, allowing for ranking and selection for lead optimization. nih.gov

Future Research Directions for N Cyclopropylthian 3 Amine

Exploration of Unconventional Synthetic Routes and Derivatization

One promising avenue is the use of elemental sulfur in direct C-H sulfuration/annulation strategies to construct the thian ring. thieme-connect.com This approach is attractive due to the low cost, low toxicity, and chemical stability of elemental sulfur, offering a more concise pathway to sulfur heterocycles. thieme-connect.com Additionally, transition-metal-catalyzed reactions, which have proven effective for building sulfur heterocycles through methods like C-H functionalization, could offer improved regioselectivity and functional group tolerance. ijarst.in

Furthermore, the derivatization of the secondary amine is a critical area for future investigation. Chemical derivatization can enhance analytical detection and allow for the systematic exploration of structure-activity relationships (SAR). nih.gov Pre-column derivatization strategies, commonly used in liquid chromatography-mass spectrometry (LC-MS) to improve the retention and detection of amines, could be adapted for N-cyclopropylthian-3-amine. acs.orgresearchgate.net Creating a library of derivatives by reacting the amine with various agents will be crucial for probing its function in biological systems.

Table 1: Potential Derivatization Strategies for SAR Studies

Derivatization Reagent Class Functional Group Targeted Potential Outcome
Acyl Chlorides Secondary Amine Formation of stable amides; introduces diverse substituents. nih.gov
Sulfonyl Chlorides Secondary Amine Creation of sulfonamides; alters electronic properties and hydrogen bonding capacity. nih.gov
Isocyanates Secondary Amine Formation of urea (B33335) derivatives; expands structural diversity. nih.gov

Deeper Insight into Dynamic Conformational Behavior

The conformational flexibility of the thian ring, juxtaposed with the rigid cyclopropyl (B3062369) group, suggests a complex and dynamic conformational landscape for this compound. Understanding this behavior is paramount, as the three-dimensional shape of a molecule dictates its interactions with biological targets.

Application of Emerging Spectroscopic and Imaging Techniques

To fully characterize this compound and its derivatives, particularly within complex biological matrices, researchers must look beyond conventional analytical methods. Emerging spectroscopic and imaging techniques offer unprecedented sensitivity and spatial resolution.

Advanced mass spectrometry methods, such as those that allow for the analysis of derivatized amines, will be essential for quantitative analysis in biological fluids. nih.gov For studying the molecule's behavior in situ, techniques like hyperspectral imaging, which combines imaging and spectroscopy, could be employed to visualize its distribution in tissues or cells without the need for destructive sampling. mdpi.commdpi.com

In the context of neuro-oncology and other therapeutic areas, advanced magnetic resonance (MR)-based techniques could prove invaluable. Should the molecule be investigated for its effects on brain chemistry, methods like three-dimensional echoplanar spectroscopic imaging (3D-EPSI) and two-dimensional correlation spectroscopy (2D-COSY) could provide detailed metabolic profiles of tissues non-invasively. nih.gov These powerful techniques have revolutionized the study of molecular interactions and metabolic pathways in vivo. nih.gov

Table 2: Advanced Spectroscopic and Imaging Methods for Future Investigation

Technique Potential Application Reference
Hyperspectral Imaging Non-destructive visualization of compound distribution in biological samples. mdpi.com
3D-EPSI / 2D-COSY Non-invasive metabolic profiling to assess biological effects in vivo. nih.gov
UPLC-MS/MS with Derivatization Highly sensitive and robust quantification in plasma, serum, or tissue extracts. acs.org

Comprehensive Mechanistic Understanding of Molecular Interactions

A fundamental goal of future research is to achieve a detailed mechanistic understanding of how this compound interacts with its environment, whether in a chemical reaction or with a biological target. The cyclopropylamine (B47189) motif is a well-known mechanistic probe. nih.govacs.org The high ring strain of the cyclopropyl group can lead to selective C-C bond cleavage in polar, pericyclic, or radical-based reactions. nih.govacs.org Investigating these reaction pathways for this compound could uncover novel reactivity.

In biological systems, the amine group can act as a hydrogen bond donor and acceptor, while the sulfur atom in the thian ring can also participate in noncovalent interactions. gatech.edu Mechanistic studies, such as those performed on monoamine oxidase (MAO) enzymes with other N-cyclopropylamine analogs, suggest that these molecules can act as inactivators through radical intermediates formed after single electron transfer (SET) processes. vt.edu It is crucial to determine if this compound exhibits similar behavior, as this has significant implications for its potential as an enzyme inhibitor. vt.eduthegoodscentscompany.com The study of noncovalent interactions, such as ion pairs, dipole-dipole interactions, and hydrogen bonds, will be essential to explain the molecule's binding affinity and specificity to any potential protein targets. gatech.edu

Advancements in Predictive Computational Modeling

Predictive computational modeling is a powerful tool to guide and accelerate experimental research. Future efforts should focus on developing robust in silico models for this compound. marine.csiro.au Quantum chemical calculations, such as those at the ab initio level, can be used to predict molecular properties like C-S bond lengths and the influence of substituents on the heterocyclic ring's geometry, as has been done for other sulfur-containing heterocycles. mdpi.com

If a series of derivatives are synthesized, quantitative structure-activity relationship (QSAR) models can be developed to predict their activity based on chemical structure. nih.gov These models are crucial in early-stage drug discovery for prioritizing which compounds to synthesize and test. nih.gov Furthermore, homology modeling combined with 3D-QSAR could be used to predict how this compound and its analogs might bind to specific protein targets, such as cytochrome P450 enzymes, which are critical for metabolism. nih.gov Such models can help predict potential drug-drug interactions and metabolic fate before costly and time-consuming experimental studies are undertaken. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-cyclopropylthian-3-amine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Reductive amination is a common approach, involving the reaction of a cyclopropane-containing aldehyde or ketone with thian-3-amine derivatives. Sodium cyanoborohydride or sodium triacetoxyborohydride are effective reducing agents in aqueous or alcoholic solvents at controlled pH (6–8). Temperature optimization (e.g., 25–40°C) and stoichiometric excess of the amine precursor can improve yields. Purification via column chromatography or recrystallization is recommended to isolate the product .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity by identifying cyclopropyl and thian-amine moieties. High-Performance Liquid Chromatography (HPLC) with UV detection assesses purity (>95% recommended for research-grade material). Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD) is suitable for detecting trace impurities, especially amine-related byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact. Work in a fume hood to avoid inhalation. In case of exposure, rinse skin with water for 15 minutes and seek medical attention. Store in airtight containers away from oxidizing agents. Toxicity data suggest acute oral toxicity (LD₅₀ ~300 mg/kg in rats), warranting strict handling protocols .

Advanced Research Questions

Q. How can researchers evaluate the risk of N-nitrosamine formation in this compound under varying storage or reaction conditions?

  • Methodological Answer : Conduct stress testing under nitrosating conditions (e.g., nitrite presence, acidic pH). Monitor nitrosamine formation via LC-MS/MS. Structural analogs with secondary amines are higher-risk; compare with literature examples of structurally similar amines forming nitrosamines. If no nitrosamines are detected, validate with spiked samples to confirm method sensitivity .

Q. What experimental designs are recommended for resolving contradictory stability data of this compound in aqueous vs. non-polar solvents?

  • Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 6 months) in both solvent systems. Use kinetic modeling (Arrhenius equation) to extrapolate degradation rates. Cross-validate results with orthogonal techniques (e.g., HPLC for purity loss, FTIR for structural changes). If contradictions persist, investigate solvent-specific catalytic effects or impurity interactions .

Q. How can cross-contamination risks be mitigated during the synthesis of this compound in shared laboratory environments?

  • Methodological Answer : Dedicate glassware and equipment to the synthesis workflow. Implement cleaning validation using swab tests analyzed by GC-MS. Establish a segregated storage area with labeled containers. Use in-process controls (e.g., TLC spot checks) to detect cross-contamination early .

Q. What strategies validate the selectivity of analytical methods for detecting trace degradation products in this compound?

  • Methodological Answer : Spike samples with known degradation products (e.g., cyclopropane-opened derivatives) and validate recovery rates (85–115%). Use mass spectrometry to confirm peak identity in HPLC/GC. Perform forced degradation studies (heat, light, oxidation) to generate potential impurities and update method parameters accordingly .

Data and Risk Management

Q. How should researchers address discrepancies between computational predictions and experimental data on the reactivity of this compound?

  • Methodological Answer : Re-evaluate computational models (e.g., DFT calculations) using experimental parameters (solvent effects, temperature). Compare with structurally analogous compounds from literature. If discrepancies persist, conduct isotopic labeling studies (e.g., ¹⁵N) to trace reaction pathways and validate mechanistic hypotheses .

Q. What methodologies assess the environmental impact of this compound in laboratory waste streams?

  • Methodological Answer : Perform acute aquatic toxicity testing using Daphnia magna (OECD 202 guideline). Measure biodegradability via OECD 301F (manometric respirometry). For non-degradable residues, implement adsorption treatments (activated carbon) before disposal. Collaborate with waste management professionals to ensure regulatory compliance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.